methyl 4-{[1-(furan-2-yl)propan-2-yl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate is a complex organic compound that features a furan ring, a sulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[1-(furan-2-yl)propan-2-yl]sulfamoyl}benzoate typically involves multiple steps. One common method starts with the preparation of the furan derivative, followed by the introduction of the sulfonamide group, and finally, the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonamide group can yield primary or secondary amines.
Scientific Research Applications
Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{[1-(furan-2-yl)propan-2-yl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The furan ring can also interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(N-(1-(furan-2-yl)ethyl)sulfamoyl)benzoate
- Methyl 4-(N-(1-(furan-2-yl)methyl)sulfamoyl)benzoate
- Methyl 4-(N-(1-(furan-2-yl)butyl)sulfamoyl)benzoate
Uniqueness
Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring and the sulfonamide group in this particular configuration may offer unique interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
methyl 4-[1-(furan-2-yl)propan-2-ylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(10-13-4-3-9-21-13)16-22(18,19)14-7-5-12(6-8-14)15(17)20-2/h3-9,11,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKMPMQGQBJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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